molecular formula C15H21Cl2NO B185964 N,N-di(butan-2-yl)-2,6-dichlorobenzamide CAS No. 27891-14-1

N,N-di(butan-2-yl)-2,6-dichlorobenzamide

Cat. No.: B185964
CAS No.: 27891-14-1
M. Wt: 302.2 g/mol
InChI Key: ACZAVKVQOOZHDY-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)-2,6-dichlorobenzamide is a substituted benzamide derivative characterized by a 2,6-dichlorinated benzene ring core and an amide group substituted with two sec-butyl (butan-2-yl) groups. This structural configuration distinguishes it from simpler benzamide derivatives, such as 2,6-dichlorobenzamide (BAM), which lacks alkyl substituents on the amide nitrogen. Its physicochemical properties, environmental behavior, and metabolic pathways are influenced by the bulky sec-butyl substituents, which may enhance lipophilicity compared to BAM and alter its interaction with biological and environmental matrices .

Properties

CAS No.

27891-14-1

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

N,N-di(butan-2-yl)-2,6-dichlorobenzamide

InChI

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3

InChI Key

ACZAVKVQOOZHDY-UHFFFAOYSA-N

SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with key analogues:

Compound Name Substituents on Amide Nitrogen Core Structure Key Features
N,N-di(butan-2-yl)-2,6-dichlorobenzamide Two sec-butyl groups 2,6-dichlorobenzamide Increased steric hindrance and lipophilicity due to branched alkyl chains.
2,6-Dichlorobenzamide (BAM) Hydrogen atoms 2,6-dichlorobenzamide Primary metabolite of fluopicolide, dichlobenil, and chlorthiamide.
N-(2,6-Dichlorophenyl)benzamide Phenyl group Benzamide with 2,6-dichloro Trans conformation of N–H and C=O bonds; similar bond parameters to BAM.
Dichlobenil (2,6-dichlorobenzonitrile) Nitrile group 2,6-dichlorobenzonitrile Herbicide; metabolized to BAM via nitrile hydrolysis.
N-(2-Bromo-4-pyridinyl)-2,6-dichlorobenzamide 2-bromo-4-pyridinyl group 2,6-dichlorobenzamide Heterocyclic substituent; potential pharmaceutical applications.

The sec-butyl groups in this compound introduce steric effects that may reduce metabolic degradation rates compared to BAM, which is rapidly formed as a metabolite in plants and soil .

Physicochemical Properties

  • Stability : Unlike BAM, which is prone to microbial mineralization in soil and aquifers , the bulky alkyl groups in this compound may impede enzymatic hydrolysis, leading to greater environmental persistence.
  • Solubility : BAM exhibits moderate water solubility (~300 mg/L), while the sec-butyl analogue is expected to have lower solubility, affecting its mobility in groundwater .

Metabolic and Environmental Behavior

  • Metabolism : BAM is a common metabolite of fluopicolide and dichlobenil, with studies showing extensive degradation in plants and livestock . In contrast, this compound’s alkyl groups may hinder metabolic transformations, leading to accumulation in fatty tissues or slower excretion in animals.
  • Degradation : BAM undergoes inherent mineralization in aerobic soils, with half-lives ranging from weeks to months . The structural complexity of this compound may require specialized microbial consortia for breakdown, prolonging its environmental half-life.

Toxicological Profiles

  • BAM: Has established ADI (0.01 mg/kg bw/day) and ARfD (0.1 mg/kg bw) due to hepatotoxic effects . Its non-specific origin (metabolite of multiple pesticides) complicates regulatory enforcement .
  • This compound: No specific toxicological data are available, but the sec-butyl groups could introduce neurotoxic or nephrotoxic effects, as seen in other alkyl-substituted amides. Its persistence may raise concerns about chronic exposure risks.

Analytical and Regulatory Considerations

  • Detection : BAM is routinely monitored using QuEChERS and GC-MS methods , but this compound may require modified extraction protocols due to its lipophilicity.
  • Regulatory Status: BAM lacks EU Maximum Residue Levels (MRLs) due to non-specific origins . For this compound, setting MRLs would require residue trials in crops and livestock, similar to fluopicolide’s regulatory pathway .

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